An In-depth Technical Guide to the Physicochemical Properties of L-cysteine Methyl Ester Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of L-cysteine Methyl Ester Hydrochloride
This guide provides a comprehensive overview of the core physicochemical properties of L-cysteine methyl ester hydrochloride (CME-HCl). Designed for researchers, scientists, and professionals in drug development, this document delves into the essential characteristics that influence its application, stability, and analytical determination.
Introduction: The Significance of L-cysteine Methyl Ester Hydrochloride
L-cysteine methyl ester hydrochloride is a derivative of the essential amino acid L-cysteine, where the carboxylic acid group has been esterified with methanol and the compound is supplied as a hydrochloride salt. This modification enhances its solubility and bioavailability, making it a valuable molecule in various scientific and industrial applications.[1] It serves as a crucial precursor in peptide synthesis, a component in biochemical research, and finds utility in pharmaceutical development, particularly in antioxidant and anti-aging formulations.[2] Its role as a mucolytic agent and its potential to mitigate the adverse respiratory effects of certain drugs further underscore its importance in medicine.[3][4]
This guide will systematically explore the key physicochemical parameters of CME-HCl, providing both established data and the experimental rationale for their determination. Understanding these properties is paramount for its effective use, from designing synthetic routes to formulating stable and effective final products.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its successful application. For CME-HCl, these properties dictate its behavior in various solvents, its stability under different conditions, and the most suitable analytical methods for its characterization.
Structural and Molecular Profile
The fundamental identity of CME-HCl is defined by its molecular structure and resulting molecular weight.
| Property | Value | Source |
| Molecular Formula | C4H9NO2S·HCl | [2] |
| Molecular Weight | 171.65 g/mol | [5][6] |
| CAS Number | 18598-63-5 | [2][5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| IUPAC Name | methyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride | [7] |
The presence of a primary amine, a thiol group, and a methyl ester within the same molecule, along with its hydrochloride salt form, gives rise to its unique chemical reactivity and physical characteristics.
Thermal Properties
The melting point of a crystalline solid is a critical indicator of its purity.
| Property | Value | Source |
| Melting Point | 142 °C (decomposes) | [5][6] |
The decomposition upon melting signifies that at this temperature, the molecule begins to break down, a crucial consideration for manufacturing and storage conditions to avoid thermal degradation.
Solubility Profile
The solubility of CME-HCl is a key determinant of its utility in various applications, from reaction media to formulation solvents.[8] The hydrochloride salt form generally enhances its solubility in aqueous solutions compared to its free base.[1]
| Solvent | Solubility | Source |
| Water | Soluble | [1][5] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (582.58 mM) with ultrasonic treatment | |
| Ethanol | Soluble | |
| Methanol | Soluble | [8] |
It is important to note that factors such as pH and temperature can significantly influence solubility. For instance, the solubility of cysteine derivatives is generally lower at their isoelectric point and increases at pH values further away from it.[9]
Acidity Constant (pKa)
The experimental determination of pKa is typically achieved through potentiometric titration, a robust and reliable method.
Analytical Characterization
A multi-faceted approach is essential for the comprehensive characterization and purity assessment of CME-HCl.
Spectroscopic Analysis
Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its identity and revealing structural details.
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Source |
| 3040.4 | N-H stretching vibration (amine) | [6] |
| 2580 | S-H stretching vibration (thiol) | [6] |
| 1709.7 | C=O stretching vibration (ester) | [6] |
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Source |
| 4.453 | triplet | CH | [6][10] |
| 3.871 | singlet | CH₃ | [6][10] |
| 3.164 | triplet | CH₂ | [6] |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of CME-HCl and quantifying any related impurities.[11] A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.
Experimental Protocols
The following section outlines standardized methodologies for the characterization of CME-HCl.
Protocol for Determination of Melting Point
Objective: To determine the melting point of L-cysteine methyl ester hydrochloride as an indicator of purity.
Methodology:
-
Ensure the sample is a fine, dry powder.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any decomposition.
Figure 1: Workflow for Melting Point Determination.
Protocol for Solubility Assessment
Objective: To determine the solubility of L-cysteine methyl ester hydrochloride in a given solvent.
Methodology:
-
Add a known volume of the solvent to a vial.
-
Incrementally add a weighed amount of CME-HCl to the solvent.
-
After each addition, stir or sonicate the mixture at a constant temperature until the solid is fully dissolved.
-
Continue adding the solute until a saturated solution is formed (i.e., solid material remains undissolved after prolonged mixing).
-
The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
Figure 2: Protocol for Solubility Assessment.
Impact on Drug Development
The physicochemical properties of CME-HCl have a direct and profound impact on its journey through the drug development pipeline.
Figure 3: Interplay of Physicochemical Properties in Drug Development.
-
Solubility directly influences the choice of formulation strategies, affecting whether the drug can be developed as an oral solid dosage form, an injectable solution, or another delivery system. Higher solubility often correlates with better bioavailability.
-
Stability , both thermal and chemical, is critical for determining the shelf-life of the drug substance and the final drug product. Understanding its degradation pathways is essential for developing stable formulations and appropriate storage conditions.
-
Purity is a non-negotiable aspect of drug development. The presence of impurities can affect the safety and efficacy of the final product. Robust analytical methods are required to ensure the purity of each batch.
Conclusion
L-cysteine methyl ester hydrochloride is a versatile molecule with significant applications in research and pharmaceutical development. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is fundamental to its effective and safe use. The interplay of its structural, thermal, and solubility characteristics, along with robust analytical characterization, provides the scientific foundation for its successful translation from the laboratory to clinical and industrial applications.
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